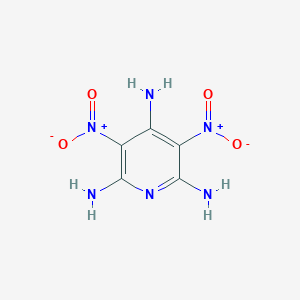

2,4,6-Triamino-3,5-dinitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dinitropyridine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6O4/c6-1-2(10(12)13)4(7)9-5(8)3(1)11(14)15/h(H6,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTJVFSKYZRHRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1[N+](=O)[O-])N)N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Understanding of 2,4,6 Triamino 3,5 Dinitropyridine

Established Synthetic Routes for 2,4,6-Triamino-3,5-dinitropyridine

The preparation of 2,4,6-Triamino-3,5-dinitropyridine has been achieved through several established methods, including direct oxidative amination and more complex multi-step sequences starting from basic pyridine (B92270) precursors.

Oxidative Amination Protocols

Oxidative amination serves as a direct method for introducing an amino group onto the pyridine ring, particularly at positions activated by electron-withdrawing nitro groups. One key protocol involves the amination of 2,6-diamino-3,5-dinitropyridine (DADNP). This transformation is accomplished by treating DADNP with hydroxylamine (B1172632) dtic.mil. Another approach utilizes the oxidative amination of 2-chloro-3,5-dinitropyridine (B146277) dtic.mil.

A notable example of oxidative amination in a related system involves the reaction of 2,6-diamino-3,5-dinitropyridine (ANPy) with aqueous ammonia (B1221849) in the presence of an oxidizing agent like KMnO4. This reaction specifically targets the 4-position, yielding 2,4,6-triamino-3,5-dinitropyridine with a high yield of 81.5% researchgate.net. The conditions for this type of reaction are critical, with factors such as solvent and ammonia concentration significantly impacting the outcome researchgate.net.

Multi-Step Synthesis from Pyridine and Pyridine N-Oxide Precursors

The synthesis often involves the preparation of key intermediates. For instance, 2,6-diamino-3,5-dinitropyridine (DADNP), a direct precursor for the final amination step, is synthesized by the nitration of 2,6-diaminopyridine (B39239) researchgate.net. The choice of nitrating agent is crucial; a super-acid system has been shown to be more effective than mixed acid, achieving a 90% yield under optimized conditions researchgate.net.

Synthesis of 2,4,6-Triamino-3,5-dinitropyridine 1-Oxide (TANPyO) and Related Derivatives

The N-oxide derivative, 2,4,6-Triamino-3,5-dinitropyridine 1-Oxide (TANPyO), is another important compound in this class. Its synthesis has been accomplished via two primary strategies: direct oxidation of the parent molecule or by building the molecule from an N-oxide precursor.

Direct Oxidation of the Parent Heterocycle

The most straightforward method for preparing TANPyO is the direct oxidation of 2,4,6-Triamino-3,5-dinitropyridine. This transformation is typically achieved using strong oxidizing agents. A common and effective method involves the use of 30% aqueous hydrogen peroxide in acetic acid under reflux conditions dtic.mil. Peracids are also cited as effective reagents for this type of N-oxidation dtic.mil.

Amination of Precursor Diaminodinitropyridine N-Oxides

An alternative route to TANPyO involves the introduction of the final amino group at the C4 position of a pre-existing N-oxide ring. This method starts with 2,6-diamino-3,5-dinitropyridine-1-oxide (DADNP-1-O or ANPyO) dtic.milresearchgate.net. The amination of DADNP-1-O is effectively carried out using hydroxylamine in aqueous potassium hydroxide (B78521) dtic.mil. This method has been reported to produce TANPyO in high yield (85.4%) researchgate.net.

| Target Compound | Starting Material | Key Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| 2,4,6-Triamino-3,5-dinitropyridine | 2,6-diamino-3,5-dinitropyridine | aq. NH₃, KMnO₄ | 81.5% | researchgate.net |

| 2,4,6-Triamino-3,5-dinitropyridine | Pyridine-1-oxide | Multi-step | 5-10% | dtic.mil |

| 2,4,6-Triamino-3,5-dinitropyridine 1-Oxide (TANPyO) | 2,4,6-Triamino-3,5-dinitropyridine | 30% H₂O₂, Acetic Acid | Not specified | dtic.mil |

| 2,4,6-Triamino-3,5-dinitropyridine 1-Oxide (TANPyO) | 2,6-diamino-3,5-dinitropyridine-1-oxide | Hydroxylamine, aq. KOH | 85.4% | dtic.milresearchgate.net |

Mechanistic Investigations of Amidation and Nitration Reactions in Pyridine Systems

The synthesis of highly substituted pyridines like 2,4,6-Triamino-3,5-dinitropyridine is governed by the electronic nature of the pyridine ring, which is inherently electron-deficient. The introduction of powerful electron-withdrawing nitro groups further deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution.

Nitration: The direct nitration of unsubstituted pyridine is notoriously difficult and results in very low yields researchgate.net. The reaction requires harsh conditions, and the pyridine is largely protonated to the strongly deactivated pyridinium (B92312) ion rsc.org. Pyridine-N-oxide is more susceptible to electrophilic nitration, with the reaction proceeding through a stepwise polar mechanism to form a tetrahedral cation intermediate rsc.org. For pyridine compounds that are not strongly deactivated, nitration can be achieved with agents like N₂O₅, which forms an N-nitropyridinium intermediate. This can then rearrange, possibly via a researchgate.netrsc.org sigmatropic shift of the nitro group, to yield the 3-nitropyridine (B142982) product researchgate.netrsc.org. The presence of activating, electron-donating groups like amino groups facilitates nitration, directing the incoming nitro groups to the ortho and para positions researchgate.net.

Amidation/Amination: Nucleophilic substitution is a key mechanism in the synthesis of aminodinitropyridines. The amination of 2-chloro-3,5-dinitropyridine with potassium permanganate (B83412) in liquid ammonia to form 2,6-diamino-3,5-dinitropyridine is described as proceeding through an SN(ANRORC) mechanism, which stands for Addition of Nucleophile, Ring Opening, and Ring Closure dtic.mil. In other cases, amination proceeds via a standard nucleophilic aromatic substitution (SNAr) pathway, where an azide (B81097) nucleophile attacks an ipso-carbon, forming a Meisenheimer complex which then collapses to release a leaving group nih.gov. The electron-withdrawing nature of the nitro groups is essential for stabilizing the negatively charged intermediate in these nucleophilic substitution reactions.

Nucleophilic Substitution (SN(ANRORC) Mechanism) Considerations

A key pathway in the synthesis of substituted aminopyridines involves nucleophilic substitution. One of the more complex mechanisms encountered in heterocyclic chemistry is the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism is distinct from the more common SNAr (addition-elimination) pathway and is crucial for explaining product formation in certain nucleophilic substitutions of heterocyclic compounds. wikipedia.org

The SN(ANRORC) mechanism has been particularly studied in reactions of metal amides, like sodium amide, with substituted pyrimidines. wikipedia.org In the context of synthesizing precursors to 2,4,6-Triamino-3,5-dinitropyridine, this mechanism is a significant consideration. For instance, the oxidative amination of 2-chloro-3,5-dinitropyridine using potassium permanganate in liquid ammonia to produce 2,6-diamino-3,5-dinitropyridine has been described as proceeding via an SN(ANRORC) mechanism. dtic.mil In this reaction, traces of the target compound, 2,4,6-Triamino-3,5-dinitropyridine, were also detected. dtic.mil

The general steps of the mechanism involve:

Addition of the Nucleophile: The nucleophile (e.g., an amide ion) attacks the heterocyclic ring at an electrophilic carbon atom.

Ring Opening: The resulting intermediate undergoes a cleavage of one of the ring bonds, typically a C-N bond, to form an open-chain intermediate.

Ring Closure: The open-chain intermediate then undergoes a new intramolecular cyclization to form a new heterocyclic ring, incorporating the nucleophile. wikipedia.org

Isotope labeling experiments have provided strong evidence for this pathway, demonstrating that a ring nitrogen atom can be displaced to an external position during the substitution, which would not be possible via a standard SNAr mechanism. wikipedia.org

Vicarious Nucleophilic Amination Applications

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings. This reaction allows for the introduction of a nucleophile onto a carbon atom that is already bonded to a hydrogen atom. In the synthesis of highly aminated pyridines, vicarious amination provides a direct route to introduce amino groups.

Reagents commonly used for vicarious amination include hydroxylamine and 4-amino-1,2,4-triazole. rsc.org These reagents have been successfully used in the amination of various 3-nitropyridine compounds, yielding 2-amino-5-nitropyridines in moderate to good yields. rsc.org The use of hydroxylamine is often advantageous as it can lead to a simpler work-up procedure, yielding nearly pure product directly. rsc.org

While direct VNS application for the synthesis of 2,4,6-Triamino-3,5-dinitropyridine is not extensively detailed in the provided sources, the principles are highly relevant. The synthesis of its N-oxide derivative, 3,5-Dinitro-2,4,6-triaminopyridine-1-oxide, has been achieved through the amination of 2,6-diamino-3,5-dinitropyridine-1-oxide using hydroxylamine in aqueous potassium hydroxide. dtic.mil This transformation, which inserts an amino group into the 4-position, demonstrates the utility of nucleophilic amination strategies in building the fully substituted pyridine ring.

Systematic Nitration of Amino- and Diaminopyridines

The introduction of nitro groups onto the pyridine ring is a critical step in the synthesis of 2,4,6-Triamino-3,5-dinitropyridine. The nitration of pyridines is notoriously challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. rsc.org Furthermore, under the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated, further deactivating the ring. rsc.org

Despite these challenges, methods have been developed for the nitration of substituted pyridines. The presence of activating groups, such as amino groups, facilitates the reaction. The systematic nitration of 2,6-diaminopyridine (DAP) is a key strategy to produce 2,6-diamino-3,5-dinitropyridine (DADNP), a direct precursor to the target molecule. researchgate.netresearchgate.net Studies have shown that nitration of amino- and diaminopyridines can lead directly to dinitrated products in a single step. researchgate.net

Different nitrating systems have been investigated to optimize this process. A super-acid system has been reported to be more effective than a standard mixed acid (sulfuric and nitric acid) system for the nitration of 2,6-diaminopyridine. researchgate.net The choice of nitrating agent and reaction conditions is crucial for achieving high yields and the desired regioselectivity. For some substrates, harsh conditions, such as using fuming nitric acid, are necessary to achieve trinitration. dtic.mil

Optimization Strategies for Synthetic Efficiency and Product Purity

The successful laboratory synthesis of 2,4,6-Triamino-3,5-dinitropyridine necessitates careful optimization of reaction conditions and purification methods to maximize yield and ensure the final product meets required purity standards for its intended applications.

Influence of Reaction Parameters (Temperature, Solvent, Time, Reactant Ratio) on Yield

The yield of nitrated aminopyridines is highly sensitive to a range of reaction parameters. Systematic investigation into the preparation of the precursor 2,6-diamino-3,5-dinitropyridine (DADNP) from 2,6-diaminopyridine has highlighted the importance of optimizing these factors. researchgate.net

| Parameter | Condition | Observation | Reference |

| Nitrating System | Super-acid system vs. Mixed acid | The super-acid system resulted in a higher yield (90%). | researchgate.net |

| Temperature | 30°C | Optimal temperature for the nitration of 2,6-diaminopyridine in a super-acid system. | researchgate.net |

| Time | 3 hours | Optimal reaction time for the nitration of 2,6-diaminopyridine in a super-acid system. | researchgate.net |

| Reactant Ratio | Not specified | The molar ratio of reactants is a key parameter studied for process optimization. | researchgate.net |

| Solvent | Not specified | The choice of solvent is noted as a critical parameter in the systematic investigation of DADNP synthesis. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

For related compounds, such as 2,6-diamino-3,5-dinitropyrazine-1-oxide, optimized conditions have been identified, which can provide insights. For example, its synthesis involved a nitration step using a 20% oleum-KNO₃ system at room temperature for 3 hours. researchgate.net The amination step was optimized at 60°C for 2 hours in ethanol. researchgate.net These examples underscore the necessity of a multi-parameter approach to maximize synthetic efficiency.

Purification Techniques and Their Impact on Material Properties

The purity of the final product is critical, as impurities can significantly affect its properties. Recrystallization is a primary method for purifying both the final compound and its key intermediates. The choice of solvent for recrystallization can have a profound impact on the physical characteristics of the material, such as particle size and specific surface area. researchgate.net

A study on the N-oxide derivative, 2,4,6-triamino-3,5-dinitropyridine-1-oxide (TNPyO), demonstrated the effect of different recrystallization solvents. researchgate.net

| Solvent | Resulting Particle Size | Specific Surface Area | Reference |

| Trifluoroacetic acid (CF₃COOH) | 0.2 µm to 30 µm (smallest) | 2.760 m²/g | researchgate.net |

| Dimethyl sulfoxide (B87167) (DMSO) | Not specified | Not specified | researchgate.net |

| N,N-dimethyl formamide (B127407) (DMF) | Not specified | Not specified | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The results indicate that recrystallization from trifluoroacetic acid yields the smallest particles and a high specific surface area. researchgate.net Similarly, DMF has been identified as an effective solvent for the recrystallization of the intermediate 2,6-diacetamino-3,5-dinitropyridine-1-oxide in a refining method for its aminated product. researchgate.net The purification route is considered a key parameter that must be optimized for pilot plant scale-up. researchgate.net

Computational Chemistry and Theoretical Modeling of 2,4,6 Triamino 3,5 Dinitropyridine Systems

Density Functional Theory (DFT) Applications for Molecular and Crystal Structures

Density Functional Theory (DFT) has become a primary computational method for studying energetic materials due to its favorable balance of accuracy and computational cost. uci.edu It is widely used to predict the molecular and crystal properties of 2,4,6-Triamino-3,5-dinitropyridine and its derivatives.

DFT calculations are instrumental in determining the optimized molecular geometry and understanding the electronic characteristics of 2,4,6-Triamino-3,5-dinitropyridine. By employing functionals like B3LYP with various basis sets (e.g., 6-31G*, 6-311G**), researchers can predict bond lengths, bond angles, and torsional angles of the molecule in its ground state. researchgate.netresearchgate.netacs.org

| Property | Description | Typical Finding for Amino-Nitro Pyridines |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. A larger gap generally implies greater chemical stability. | The energy gap indicates the molecule's stability, with smaller gaps suggesting higher reactivity. niscpr.res.in |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule, identifying positive (electrophilic) and negative (nucleophilic) regions. | Negative potential is typically localized over the oxygen atoms of the nitro groups, while positive potential is found near the amino group hydrogens. |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and intramolecular interactions, such as hydrogen bonds. | Confirms significant charge delocalization and the presence of strong intramolecular hydrogen bonds. niscpr.res.in |

| Mulliken and Natural Charges | Calculates the partial charge on each atom in the molecule. | Nitro groups act as strong electron-withdrawing groups, leading to a significant positive charge on the adjacent carbon atoms and the nitrogen of the amino groups. niscpr.res.in |

To understand the properties of 2,4,6-Triamino-3,5-dinitropyridine in the solid state, periodic DFT calculations are employed. mdpi.com These simulations model the crystal lattice, allowing for the prediction of crystallographic parameters, density, and other bulk properties. mdpi.com Methods like the CA-PZ local density approximation or generalized gradient approximations (GGA) such as PBE are used to optimize crystal structures and predict their lattice energies. researchgate.netmdpi.com

For related energetic compounds like 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), computational studies have investigated the crystal structure and intermolecular interactions. growingscience.com These studies are crucial for predicting the crystal density and heats of formation, which are, in turn, used to estimate detonation properties like velocity and pressure using empirical equations. researchgate.net The analysis of the crystal structure often reveals extensive networks of intermolecular hydrogen bonds, which are critical to the material's density and insensitivity. researchgate.net

Table 2: Predicted Crystal Properties for Energetic Pyridine (B92270) Derivatives from Periodic DFT Note: This table is illustrative, drawing on findings for closely related compounds like TNPyO and ANPyO to demonstrate the outputs of periodic DFT studies.

| Property | Method | Predicted Value/Finding | Reference |

|---|---|---|---|

| Space Group | Polymorph search with DFT | P2₁/c or P2₁ are common for related compounds. | mdpi.comrsc.org |

| Lattice Parameters (a, b, c, β) | DFT Optimization (e.g., PBE, LDA) | Varies depending on the specific derivative and functional used. | mdpi.com |

| Crystal Density (ρ) | Calculated from optimized unit cell volume | Often predicted to be in the range of 1.8-2.1 g/cm³. researchgate.netrsc.org | researchgate.netrsc.org |

| Lattice Energy | DFT calculations | Lower lattice energy indicates a more stable crystal structure. mdpi.com | mdpi.com |

| Intermolecular Interactions | Hirshfeld Surface Analysis / NBO | Dominated by N-H···O and C-H···O hydrogen bonds between adjacent molecules. | rsc.org |

Molecular Dynamics (MD) Simulations for Condensed Phase Behavior

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of materials in the condensed phase over time. These simulations provide insights into intermolecular forces, structural stability, and the influence of external factors like temperature and pressure.

The accuracy of MD simulations depends heavily on the quality of the force field (FF), which defines the potential energy of the system as a function of its atomic coordinates. frontiersin.org While general-purpose force fields like COMPASS exist and are suitable for nitro-compounds, developing a specific force field from first principles (ab initio) quantum mechanics calculations can offer higher accuracy. mdpi.com

The development process involves performing high-level quantum mechanical calculations (like DFT or MP2) on the molecule and its fragments to generate a potential energy surface. nih.gov This data is then used to parameterize the terms in the force field equation (e.g., bond stretching, angle bending, torsional, and non-bonded interactions). Machine learning techniques are also emerging as a powerful way to generate force fields that retain DFT-level accuracy from a smaller set of ab initio calculations. aps.org Reactive force fields (ReaxFF) are a particular class that can model chemical bond formation and breaking, with parameters often fitted to quantum chemistry data, enabling the simulation of chemical reactions and decomposition. acs.orgnih.gov

MD simulations are particularly effective for analyzing the complex network of intermolecular interactions within the crystal lattice of 2,4,6-Triamino-3,5-dinitropyridine. The primary interactions in such systems are hydrogen bonds and van der Waals forces. researchgate.net

Radial Distribution Functions (RDFs) are commonly calculated from MD trajectories to quantify these interactions. nih.gov The RDF, g(r), describes the probability of finding an atom at a certain distance from a reference atom. Peaks in the RDF at specific distances correspond to characteristic interactions; for instance, peaks between 2.0 and 3.1 Å for H···O or H···N pairs are indicative of hydrogen bonds. nih.gov Simulations on related compounds have shown that strong hydrogen bonds exist between the amino groups of one molecule and the nitro groups of a neighboring molecule, contributing significantly to the crystal's stability and density. researchgate.netnih.gov The analysis of mean square displacement (MSD) provides information on the diffusion and movement of molecules within the crystal, offering insights into the material's thermal stability. nih.gov

Table 3: Summary of Intermolecular Interactions from MD Simulations Note: Findings are based on studies of similar energetic materials like ANPyO and PBXs containing them.

| Interaction Type | Atom Pairs | Typical Distance Range (Å) | Significance |

|---|---|---|---|

| Hydrogen Bond | N-H···O (Amino-Nitro) | 2.0 - 3.1 | Primary interaction responsible for high packing density and thermal stability. nih.gov |

| Hydrogen Bond | C-H···O (Ring-Nitro) | 2.0 - 3.1 | Weaker than N-H···O but contributes to the overall stability of the crystal lattice. |

| van der Waals & Electrostatic | Various | 3.1 - 5.0 | Governs the long-range order and packing efficiency in the crystal. researchgate.netnih.gov |

Quantum Chemical Approaches to Understand Reactivity and Stability

Quantum chemical methods are essential for probing the chemical reactivity and thermal stability of energetic molecules. These approaches provide fundamental insights into the mechanisms of decomposition, which is key to understanding sensitivity and performance.

The primary tool for this analysis is the calculation of Bond Dissociation Energies (BDEs). The weakest bond in the molecule is often considered the "trigger linkage" for thermal decomposition. For many nitroaromatic and nitramine explosives, the C-NO₂ or N-NO₂ bond is the weakest and its scission is the initial step in the decomposition cascade. researchgate.net DFT calculations can accurately predict the BDE for all bonds in the 2,4,6-Triamino-3,5-dinitropyridine molecule. The presence of strong intramolecular hydrogen bonding, as seen in the related molecule TATB, can significantly increase the rotational barrier of the nitro groups, which is believed to contribute to its unusual thermal stability. acs.org

By comparing the BDEs of different derivatives, theoretical chemists can screen for new compounds with potentially enhanced stability or performance. researchgate.net Global reactivity descriptors, such as chemical potential, hardness, and softness, derived from HOMO and LUMO energies, also provide a quantitative measure of a molecule's stability and reactivity. niscpr.res.in

Table 4: Compound Names Mentioned

| Abbreviation / Trivial Name | Systematic Name |

|---|---|

| - | 2,4,6-Triamino-3,5-dinitropyridine |

| ANPyO | 2,6-diamino-3,5-dinitropyridine-1-oxide |

| TATB | 1,3,5-Triamino-2,4,6-trinitrobenzene |

| TNPyO | 2,4,6-trinitropyridine N-oxide |

| RDX | Cyclotrimethylenetrinitramine / 1,3,5-Trinitro-1,3,5-triazinane |

| HMX | 1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane |

| CL-20 | 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane |

| TNT | 2,4,6-trinitrotoluene (B92697) |

Strain Energy Calculations

Strain energy in a molecule refers to the excess energy arising from non-ideal bond angles, bond lengths, dihedral angles, and steric repulsions, compared to a hypothetical, strain-free reference compound. In energetic materials, higher ring strain can contribute to a higher heat of formation and energy content, but it may also adversely affect the molecule's kinetic stability.

Density Functional Theory (DFT) is a common and effective computational method for predicting ring strain energy (RSE). digitellinc.com Methodologies like the M06-2X functional with a 6-31G(2df,p) basis set have been shown to provide reliable results for strained hydrocarbons that compare well with more computationally expensive methods. swarthmore.edu The calculation of strain energy is crucial for the rational design of materials, as it helps in understanding the enthalpic driving force for reactions like polymerization or decomposition. digitellinc.com For complex molecules like caged explosives, strain energy is a key performance indicator, and computational studies have shown that strategic modifications, such as nitrogen substitution, can increase the strain energy of the molecular scaffold. acs.org

Theoretical Studies on Dimer Formations and Aggregation

The aggregation of energetic molecules, starting from the formation of dimers, is governed by intermolecular interactions, primarily hydrogen bonding and van der Waals forces. These interactions are fundamental to understanding the crystal packing, density, sensitivity, and stability of the material.

First-principle calculations have been performed on the dimers of a closely related analog, 2,6-diamino-3,5-dinitropyridine (ANPy), to understand its intermolecular behavior. growingscience.com In these theoretical studies, the geometries of the monomer and various dimer configurations are optimized using DFT (B3LYP functional) and Hartree-Fock (HF) methods with basis sets such as 6-311G** and 6-311++G**. growingscience.com

One key finding relates to the deformation energy of the monomer submolecule within the dimer. For the N-oxide derivative of ANPy, the N-O bond of the pyridine N-oxide moiety shortens during dimerization. growingscience.com This change leads to a significant deformation energy, which in turn prevents the molecules from approaching each other more closely and limits the formation of strong hydrogen bonds between the nitro and amino groups. growingscience.com This repulsive interaction resulting from molecular deformation is a critical factor in determining the final crystal structure and density.

Molecular dynamics (MD) simulations are employed to study larger-scale aggregation and the interaction between explosive molecules and other components, such as polymer binders in Polymer-Bonded Explosives (PBXs). aip.org For instance, studies on 2,6-bis(picrylamino)-3,5-dinitropyridine (B1254963) (PYX) have calculated the binding energy and cohesive energy density (CED) to analyze the stability of the composite material. aip.org Such simulations provide insight into how intermolecular forces influence the mechanical properties and stability of the formulated explosive. aip.org

Computational Prediction of Structure-Property Relationships

A central goal of computational chemistry in the field of energetic materials is to predict the physicochemical and detonation properties of a compound from its molecular structure, thereby accelerating the discovery of new high-performance, insensitive materials. rsc.orgmdpi.com

DFT and other quantum mechanical methods are used to calculate a wide range of properties. For 2,4,6-triamino-3,5-dinitropyridine, several key physical properties have been computationally predicted.

Table 1: Predicted Physical Properties of 2,4,6-Triamino-3,5-dinitropyridine

| Property | Predicted Value |

|---|---|

| Density | 1.892 g/cm³ |

| Boiling Point | 656.9 °C at 760 mmHg |

| Flash Point | 351.1 °C |

| Molecular Weight | 214.139 g/mol |

Data sourced from Chemsrc. chemsrc.com

Furthermore, detailed computational studies on the N-oxide derivative, 2,4,6-triamino-3,5-dinitropyridine-1-oxide, have explored the effects of external pressure on its structural, electronic, and thermodynamic properties using DFT. colab.ws This type of analysis is crucial for understanding how the material will behave under the extreme conditions of storage or detonation.

The prediction of crystal structure is a significant area of computational research. By identifying the most stable packing arrangements, key properties like crystal density and heat of formation can be calculated. rsc.orgmdpi.com For example, in studies of other energetic materials, quantum mechanics has been used to identify the most stable space group and cell parameters, which are then used to compute performance metrics. rsc.orgmdpi.com The interactions within the crystal, which dictate its stability, can be further analyzed using tools like Hirshfeld surface analysis and fingerprint plots to visualize and quantify intermolecular contacts. mdpi.com

Molecular dynamics simulations also provide a powerful link between molecular structure and macroscopic properties. By simulating the behavior of a large ensemble of molecules, researchers can predict mechanical properties, such as stress-strain curves and stiffness, and explore the mechanisms of thermal decomposition. nih.govresearchgate.net For instance, the analysis of Pair Correlation Functions (PCF) from MD simulations can reveal the nature and extent of hydrogen bonding and other interactions within a PBX, which directly relates to its thermal stability. nih.gov

Insufficient Data for Article Generation on 2,4,6-Triamino-3,5-dinitropyridine

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient specific information available to generate a thorough and scientifically accurate article on the "Thermal Behavior and Decomposition Mechanisms of 2,4,6-Triamino-3,5-dinitropyridine-Based Materials" as per the requested detailed outline.

The user's instructions mandated a strict adherence to an outline focusing solely on 2,4,6-Triamino-3,5-dinitropyridine, including specific experimental data and analyses. The required information includes:

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data: Specific thermal transition temperatures, exothermic decomposition peaks, and mass loss percentages.

Initial thermal decomposition mechanisms: Elucidation of the specific chemical reactions that initiate decomposition.

Decomposition kinetics: Calculation of parameters such as activation energy and the pre-exponential factor.

Adiabatic induction time and Self-Accelerating Decomposition Temperature (SADT): Specific values for assessing thermal stability.

Influence of crystal structure and morphology: Studies detailing how different crystalline forms of the compound affect its thermal behavior.

While general information confirming the existence of 2,4,6-Triamino-3,5-dinitropyridine (CAS No. 39771-28-3) was found, the detailed experimental data required to populate the specified sections and subsections of the article could not be located.

Information is available for structurally similar but distinct compounds, such as 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) and 2,6-bis(picrylamino)-3,5-dinitropyridine (PYX). However, utilizing data from these analogues would violate the explicit instruction to focus solely on 2,4,6-Triamino-3,5-dinitropyridine and would not be scientifically accurate.

Therefore, to ensure scientific integrity and adhere to the user's strict constraints, the requested article cannot be generated at this time. Further experimental research on the thermal properties of 2,4,6-Triamino-3,5-dinitropyridine would be required to provide the necessary data.

Thermal Behavior and Decomposition Mechanisms of 2,4,6 Triamino 3,5 Dinitropyridine Based Materials

Catalytic Effects on Thermal Decomposition in Composite Systems

Role of Metal Complexes as Catalysts for Pyrolysis

Metal complexes can act as effective catalysts in the pyrolysis of energetic materials. The aminonitropyridine structure of ANPyO, featuring N-oxide and amino groups, allows it to form stable coordination complexes with a variety of metal ions, including Cu(II), Co(III), Fe(III), Pb(II), and Bi(III) . These energetic complexes can exhibit enhanced performance and different thermal decomposition pathways compared to the parent ANPyO molecule.

Research into cobalt complexes of ANPyO supported on carbon nanotubes (Co-ANPyO/CNTs) demonstrates this catalytic effect. The thermal decomposition of these nanocomposites occurs in two exothermic stages rsc.org. The first exothermic process for the Co-ANPyO/CNTs nanocomposite is shifted to a lower temperature compared to the Co-ANPyO complex alone rsc.org. During this thermal decomposition, the complex breaks down to form highly active catalytic species, specifically Co₃O₄ and CoO nanoparticles, which are the main products in the final residue rsc.org. These in-situ formed metal oxides can then significantly accelerate the decomposition of other components in a composite system, such as ammonium (B1175870) perchlorate (B79767) (AP) rsc.org.

The general mechanism by which such transition metal complexes catalyze decomposition involves facilitating electron transfer processes, thereby lowering the activation energy of the initial decomposition steps. The catalytic performance of these materials makes them promising additives for solid propellants and explosives . The development of eco-friendly options, such as bismuth(III) complexes of ANPyO, highlights a direction for creating energetic catalysts with reduced environmental impact .

Table 1: Catalytic Effects of Metal-Containing Species on ANPyO-based Materials

| Catalyst System | Observation | Effect on Thermal Stability | Reference |

|---|---|---|---|

| Co-ANPyO/CNTs | First exothermic peak shifts to a lower temperature compared to Co-ANPyO. | Decreased | rsc.org |

| Bi(III)-ANPyO Complex | Acts as an effective catalyst for the thermal decomposition of Ammonium Perchlorate. | Enhances decomposition of composite |

Interactions with Other Energetic Materials in Mixtures

The compatibility of ANPyO with other energetic materials is critical for the safety and stability of composite explosives. This is typically evaluated using techniques like Differential Scanning Calorimetry (DSC) to observe shifts in the thermal decomposition temperatures of binary mixtures. A significant decrease in the onset or peak temperature of decomposition in a mixture compared to its individual components suggests an interaction that reduces thermal stability, indicating poor compatibility.

A comprehensive study on the compatibility of ANPyO with various energetic materials was conducted by preparing 1:1 (m/m) binary mixtures. The results showed a wide range of interactions, classifying the mixtures as compatible, sensitive, or incompatible icm.edu.pl.

Compatible Mixtures: ANPyO was found to be compatible with hexanitrohexazaisowurtzitane (CL-20), 3-nitro-1,2,4-triazol-5-one (NTO), aluminum powder (Al), boron powder (B), magnesium hydride (MgH₂), and magnesium borohydride (B1222165) (Mg(BH₄)₂) icm.edu.pl. In some cases, such as with NTO, Al, B, MgH₂, and Mg(BH₄)₂, the thermal stability of ANPyO was actually enhanced icm.edu.pl.

Sensitive Mixtures: The systems of ANPyO with cyclotrimethylenetrinitramine (RDX), cyclotetramethylenetetranitramine (HMX), 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), ammonium perchlorate (AP), and potassium perchlorate (KP) were determined to be sensitive icm.edu.pl. For instance, the first exothermic peak of the ANPyO/RDX mixture was 7.3°C lower than that of pure RDX icm.edu.pl.

Incompatible Mixtures: ANPyO showed poor compatibility with 3,4-dinitrofurazanfuroxan (DNTF), 2,4,6-trinitrotoluene (B92697) (TNT), and 2,4,6-triamino-1,3,5-trinitrobenzene (TATB) icm.edu.pl. The peak decomposition temperatures for mixtures with DNTF and TNT were significantly lowered by 57.7°C and 43.6°C, respectively, indicating a considerable decrease in thermal stability icm.edu.pl.

These interactions are crucial for formulation design, as incompatible mixtures can lead to unforeseen hazards during storage and handling.

Table 2: Interaction of ANPyO with Other Energetic Materials

| Energetic Component | Peak Tₚ of Component (°C) | Peak Tₚ of Mixture (°C) | Change in Peak Tₚ (ΔTₚ) (°C) | Compatibility | Reference |

|---|---|---|---|---|---|

| RDX | 240.2 | 232.9 | -7.3 | Sensitive | icm.edu.pl |

| HMX | 286.6 | 278.5 | -8.1 | Sensitive | icm.edu.pl |

| DNTF | 288.3 | 230.6 | -57.7 | Incompatible | icm.edu.pl |

| CL-20 | 247.9 | 247.2 | -0.7 | Compatible | icm.edu.pl |

| TNT | 323.5 | 279.9 | -43.6 | Incompatible | icm.edu.pl |

| TATB | 384.1 | 365.6 | -18.5 | Incompatible | icm.edu.pl |

| NTO | 270.5 | 273.1 | +2.6 | Compatible | icm.edu.pl |

| LLM-105 | 354.1 | 344.4 | -9.7 | Sensitive | icm.edu.pl |

| AP | 449.6 | 351.5 | -98.1 | Sensitive | icm.edu.pl |

| KP | 442.9 | 356.4 | -86.5 | Sensitive | icm.edu.pl |

Table of Compounds

| Abbreviation / Trivial Name | Chemical Name |

| ANPyO | 2,6-diamino-3,5-dinitropyridine-1-oxide |

| AP | Ammonium Perchlorate |

| RDX | Cyclotrimethylenetrinitramine |

| HMX | Cyclotetramethylenetetranitramine |

| DNTF | 3,4-dinitrofurazanfuroxan |

| CL-20 | Hexanitrohexazaisowurtzitane |

| TNT | 2,4,6-trinitrotoluene |

| TATB | 2,4,6-triamino-1,3,5-trinitrobenzene |

| NTO | 3-nitro-1,2,4-triazol-5-one |

| LLM-105 | 2,6-diamino-3,5-dinitropyrazine-1-oxide |

| KP | Potassium Perchlorate |

| Al | Aluminum |

| B | Boron |

| MgH₂ | Magnesium Hydride |

| Mg(BH₄)₂ | Magnesium Borohydride |

| Co | Cobalt |

| Bi | Bismuth |

| Cu | Copper |

| Fe | Iron |

| Pb | Lead |

| CoO | Cobalt(II) oxide |

| Co₃O₄ | Cobalt(II,III) oxide |

Applications and Performance Enhancement Strategies for 2,4,6 Triamino 3,5 Dinitropyridine As an Insensitive Energetic Material

Role of 2,4,6-Triamino-3,5-dinitropyridine in Insensitive Munitions (IM) Development

2,4,6-Triamino-3,5-dinitropyridine (TADNP) and its derivatives are significant in the advancement of insensitive munitions (IM). IMs are designed to withstand accidental stimuli such as shock, fire, and fragment impact without detonating, thus minimizing risks to personnel and equipment. wikipedia.orginsensitivemunitions.orgresearchgate.net The primary objective in this field is to develop energetic materials that possess the high performance of traditional explosives like cyclotrimethylenetrinitramine (RDX) while exhibiting the remarkable insensitivity of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). dtic.mil

TADNP and its 1-oxide derivative, 2,4,6-triamino-3,5-dinitropyridine-1-oxide (TADNP-O or ANPyO), have been identified as promising candidates to meet this goal. dtic.milresearchgate.net Research, particularly by the U.S. Navy, has focused on these compounds as potential ingredients for IM formulations. dtic.mil The molecular structure of these compounds, featuring extensive intramolecular and intermolecular hydrogen bonding, contributes to high density, significant thermal stability, and low sensitivity to impact and friction. dtic.milrsc.org For instance, 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), a closely related derivative, shows high density (1.88 g/cm³), excellent thermal stability with no decomposition below 340°C, and notable insensitivity to impact and friction. dtic.mil These characteristics are crucial for munitions that must remain stable under severe and unplanned conditions. wikipedia.orgdtic.mil The development of such materials is mandated by law in the U.S. to enhance safety during transport, handling, and in operational environments. wikipedia.org

Strategies for Enhancing Energetic Performance while Maintaining Desired Insensitivity Characteristics

A central challenge in the field of energetic materials is to increase performance (such as detonation velocity and pressure) without compromising insensitivity. scispace.com For TADNP, several strategies are being explored to achieve this balance.

One primary approach is the chemical modification of the TADNP molecule, particularly through N-oxidation. The synthesis of 2,4,6-triamino-3,5-dinitropyridine-1-oxide (ANPyO) from its parent compound is a key example. dtic.mil This modification enhances density and oxygen balance, which can lead to improved detonation performance, while the strong hydrogen bonding network helps maintain low sensitivity. dtic.milrsc.org The performance of ANPyO has been found to be comparable to that of the highly insensitive explosive TATB, making it a promising new insensitive explosive. researchgate.netsioc-journal.cn

Another strategy involves formulating composite explosives, where TADNP or its derivatives are combined with more powerful, yet more sensitive, explosives. The good compatibility of ANPyO with high-energy materials like HMX and CL-20 allows for the development of mixtures that can balance high performance with acceptable sensitivity levels. tandfonline.comupb.roresearchgate.net By carefully selecting the components and their proportions, it is possible to tailor the properties of the final explosive formulation. For example, incorporating ANPyO into a CL-20-based plastic-bonded explosive (PBX) could potentially yield a material with higher energy output than TATB-based compositions but with better safety characteristics than a pure CL-20 formulation.

The table below compares the properties of ANPyO with the benchmark insensitive explosive TATB.

| Property | ANPyO | TATB | Reference |

|---|---|---|---|

| Density (g/cm³) | 1.88 | 1.937 | dtic.mil |

| Detonation Velocity (m/s) | 7000 (at 1.50 g/cm³) | ~7350 (at 1.80 g/cm³) | researchgate.net |

| Decomposition Temp (°C) | >340 | ~350 | dtic.mil |

| Impact Sensitivity | Insensitive | Very Insensitive | dtic.mil |

| Friction Sensitivity | Insensitive | Very Insensitive | dtic.mil |

Development of Advanced Composite Explosives Incorporating 2,4,6-Triamino-3,5-dinitropyridine Derivatives

The development of advanced composite explosives, particularly polymer-bonded explosives (PBXs), is a critical area of research for achieving tailored energetic properties. bibliotekanauki.pltoraytac.com Derivatives of TADNP, such as ANPyO, are being investigated as key ingredients in these advanced composites. dntb.gov.ua PBXs consist of explosive crystals embedded in a polymer binder matrix, which can improve mechanical properties and reduce sensitivity.

The proven compatibility of ANPyO with powerful explosives like HMX and CL-20, as well as various binders, opens up possibilities for its inclusion in next-generation PBX formulations. tandfonline.comupb.roresearchgate.net For instance, research has explored the effect of 2,4,6-triamino-3,5-dinitropyridine-1-oxide on the properties of RDX-based PBX explosives. dntb.gov.ua Such composites aim to leverage the high energy of components like RDX or CL-20 while benefiting from the thermal stability and insensitivity conferred by the ANPyO.

The goal is to create formulations with superior performance-to-sensitivity ratios compared to existing materials. By integrating TADNP derivatives, developers can fine-tune the characteristics of the composite explosive to meet the stringent requirements for insensitive munitions, which demand a balance of high lethality and enhanced safety. wikipedia.org The ongoing research into these composites is crucial for the future of military ordnance, aiming for munitions that are both more powerful and significantly safer. researchgate.net

Future Research Directions and Emerging Opportunities in 2,4,6 Triamino 3,5 Dinitropyridine Chemistry

Exploration of Novel "Green" Synthetic Methodologies

Traditional synthetic routes for nitropyridines and other energetic materials often involve harsh reaction conditions and the use of hazardous reagents, leading to environmental concerns. The principles of green chemistry are increasingly being applied to the synthesis of energetic materials to develop more sustainable and environmentally benign processes. Future research in the synthesis of 2,4,6-Triamino-3,5-dinitropyridine is expected to focus on the following green methodologies:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times, increase product yields, and enhance the purity of the final product by enabling rapid and uniform heating. ijarsct.co.in The application of microwave-assisted synthesis to the nitration and amination steps in the production of DATDNP could lead to more efficient and environmentally friendly processes.

Use of Green Solvents: The replacement of traditional volatile organic solvents with greener alternatives such as ionic liquids or supercritical fluids is a key area of green chemistry. biosynce.com Research into the solubility and reactivity of DATDNP precursors in these solvents could pave the way for cleaner synthetic routes. biosynce.com

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. While still a nascent field for energetic materials, the development of biocatalysts for the nitration of aromatic compounds could revolutionize the synthesis of nitropyridines like DATDNP. ijarsct.co.in

Flow Chemistry: Continuous flow reactors offer improved safety, better heat and mass transfer, and the potential for process automation. nih.gov The synthesis of energetic materials in flow has been shown to be a safer alternative to traditional batch processes, and its application to DATDNP synthesis is a promising area for future investigation. nih.gov

| Green Methodology | Potential Advantages for DATDNP Synthesis |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, improved purity |

| Green Solvents | Reduced environmental impact, potential for easier product separation |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste |

| Flow Chemistry | Enhanced safety, improved process control, scalability |

Advanced In-Situ Characterization Techniques for Reaction Monitoring and Material Transformation

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of 2,4,6-Triamino-3,5-dinitropyridine is crucial for process optimization and control. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters. mt.com The application of advanced in-situ characterization techniques is a key component of PAT and offers significant opportunities for the study of DATDNP synthesis. mt.comdissolutiontech.com

Future research will likely involve the use of the following in-situ techniques:

Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products during a chemical reaction, allowing for precise monitoring of reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can offer detailed structural information about the species present in a reaction mixture, aiding in the elucidation of reaction mechanisms.

UV-Vis Spectroscopy: This technique can be used to monitor the formation of chromophoric species, such as the nitro groups in DATDNP, providing a simple yet effective method for reaction monitoring.

The data obtained from these in-situ techniques can be used to develop kinetic models, optimize reaction conditions, and ensure the consistent quality of the final product.

Multiscale Modeling Approaches for Predictive Material Design and Performance Optimization

Computational modeling has become an indispensable tool in materials science for predicting the properties of new materials and optimizing their performance. Multiscale modeling approaches, which combine different computational techniques to study materials at various length and time scales, are particularly powerful for energetic materials.

For 2,4,6-Triamino-3,5-dinitropyridine, multiscale modeling can be employed to:

Predict Crystal Structure and Density: Density Functional Theory (DFT) calculations can be used to predict the stable crystal structures of DATDNP and its derivatives, which is crucial for determining their density and, consequently, their detonation performance. princeton.edu

Estimate Heats of Formation: DFT can also be used to calculate the heats of formation of energetic compounds, a key parameter for predicting their energy output. nih.gov

Simulate Detonation Properties: Molecular Dynamics (MD) simulations can be used to study the behavior of DATDNP under extreme conditions of temperature and pressure, providing insights into its detonation properties and sensitivity. quora.comresearchgate.net

Design Novel Derivatives: By systematically modifying the molecular structure of DATDNP in silico, computational models can be used to design new derivatives with improved properties, such as higher energy density or reduced sensitivity. researchgate.netnih.gov

| Modeling Technique | Application for DATDNP |

| Density Functional Theory (DFT) | Prediction of crystal structure, density, and heat of formation |

| Molecular Dynamics (MD) | Simulation of detonation properties and sensitivity |

| Quantitative Structure-Property Relationship (QSPR) | Predictive design of new derivatives with desired properties |

Integration of 2,4,6-Triamino-3,5-dinitropyridine in Next-Generation Energetic Systems

The development of insensitive munitions (IM) is a high priority for modern military applications. Insensitive munitions are designed to be less susceptible to accidental detonation from stimuli such as impact, friction, or heat, thereby enhancing the safety of personnel and equipment. scispace.comunt.edu 2,4,6-Triamino-3,5-dinitropyridine-1-oxide (TNPyO), a derivative of DATDNP, has been identified as a promising candidate for use in IM formulations due to its high density, thermal stability, and insensitivity to impact. scispace.comdtic.mil

Future research in this area will focus on:

Formulation Development: Incorporating DATDNP and its derivatives into polymer-bonded explosives (PBXs) to create formulations with tailored properties. The choice of binder and plasticizer can significantly influence the sensitivity and mechanical properties of the PBX.

Performance Evaluation: Testing the detonation performance of DATDNP-based formulations through experiments such as cylinder expansion tests and plate dent tests to determine their detonation velocity and pressure. scispace.comscispace.com

Sensitivity Testing: Subjecting new formulations to a battery of sensitivity tests (impact, friction, and shock) to ensure they meet the stringent requirements for insensitive munitions. scispace.com

Compatibility Studies: Investigating the chemical compatibility of DATDNP with other energetic materials and formulation ingredients to ensure long-term stability and safety.

Synergistic Research on Co-crystals and Cocrystallization with Other Energetic Compounds

Cocrystallization is a crystal engineering technique that involves combining two or more different molecules in a single crystal lattice. researchgate.net This approach has emerged as a powerful tool for tuning the properties of energetic materials, such as density, sensitivity, and detonation performance, without the need for covalent modification of the molecules. universityofgalway.ie

The exploration of cocrystals of 2,4,6-Triamino-3,5-dinitropyridine with other energetic compounds presents a significant opportunity for developing new materials with enhanced properties. Potential co-formers for DATDNP could include:

High-Energy Explosives: Cocrystallization with powerful explosives such as HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine) or RDX (1,3,5-Trinitro-1,3,5-triazinane) could lead to materials with improved detonation performance.

Insensitive Explosives: Co-formers like TATB (1,3,5-Triamino-2,4,6-trinitrobenzene) could be used to reduce the sensitivity of DATDNP.

Oxidizers: Cocrystallizing DATDNP with oxidizers could improve its oxygen balance, leading to more efficient combustion and higher energy release.

The design and synthesis of DATDNP cocrystals will require a deep understanding of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the formation of the cocrystal structure. Advanced characterization techniques, including single-crystal X-ray diffraction, will be essential for confirming the formation of new cocrystalline phases.

Q & A

Q. What are the optimized synthetic routes for 2,4,6-triamino-3,5-dinitropyridine (ANPyO) and its derivatives?

ANPyO is synthesized via a two-step process:

Nitration : Starting with 2,6-diaminopyridine, nitration introduces nitro groups at the 3 and 5 positions. This step achieves a yield of ~90% under controlled nitric acid conditions.

N-Oxidation : The product undergoes oxidation using hydrogen peroxide or peracetic acid to form the 1-oxide derivative, yielding ~84% .

Key Optimization : Ritter-Licht’s method reported a 45% overall yield, but recent protocols improved this to 75% by optimizing reaction temperature and stoichiometry .

Q. How do the explosive properties of ANPyO compare to TATB and RDX?

ANPyO exhibits balanced safety and performance:

Q. What characterization techniques are critical for analyzing ANPyO?

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies decomposition peaks (~365°C), while Accelerating Rate Calorimetry (ARC) studies adiabatic decomposition kinetics .

- Sensitivity Testing : Impact/friction sensitivity are measured using standardized BAM methods (e.g., 2 kg hammer for impact) .

- Spectroscopy : FTIR and NMR confirm nitro/amino group placement, while X-ray diffraction resolves crystal structure .

Advanced Research Questions

Q. What reaction mechanisms enable meta-bridging in 3,5-dinitropyridine derivatives?

3,5-Dinitropyridine N-oxide undergoes nucleophilic attack at the meta position due to electron-deficient aromatic rings. For example, α-phenylacetamidine reacts with the N-oxide in dimethyl sulfoxide (DMSO), forming a bridged ion intermediate (e.g., structure 14 ). This mechanism is confirmed via NMR shifts and computational modeling .

Q. How does vicarious nucleophilic substitution (VNS) apply to synthesizing related energetic compounds?

VNS facilitates hydrogen replacement in nitroaromatics. For example:

- DAPYX Synthesis : 2,6-Bis(3-amino-2,4,6-trinitrophenyl)-3,5-dinitropyridine is synthesized via VNS using nitramine intermediates. This method avoids hazardous intermediates common in traditional nitration routes .

Q. What are the thermal decomposition kinetics of ANPyO under adiabatic conditions?

Adiabatic studies using ARC reveal:

Q. How does high pressure affect the structural stability of ANPyO?

Under high pressure (>10 GPa), similar compounds like TATB exhibit:

- Planarization : Hydrogen-bonded layers compress, increasing density.

- Phase Transitions : Shifts from monoclinic to triclinic structures alter detonation pathways.

Note: Direct high-pressure data for ANPyO is limited, but TATB analogs suggest comparable behavior .

Methodological Recommendations

- Synthesis : Prioritize N-oxidation after nitration to avoid side reactions (e.g., ring degradation) .

- Safety Testing : Use ARC for adiabatic decomposition profiles to predict thermal runaway scenarios .

- Computational Modeling : Apply DFT to predict meta-bridging reactivity and optimize substituent placement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.